molecular formula C9H9NO B1585563 3-Phenoxypropanenitrile CAS No. 3055-86-5

3-Phenoxypropanenitrile

Cat. No. B1585563
CAS RN: 3055-86-5
M. Wt: 147.17 g/mol
InChI Key: IXAUFLAHUXISCH-UHFFFAOYSA-N
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Description

3-Phenoxypropanenitrile is a chemical compound with the molecular formula C9H9NO and a molecular weight of 147.17 . It is used as a starting material in the synthesis of a phenol novolak-type polymer .


Synthesis Analysis

3-Phenoxypropanenitrile can be synthesized by the reaction of acrylonitrile with phenol, catalyzed by (IPr)Cu (OPh) (IPr=1,3-bis (2,6-diisopropylphenyl)imidazol-2-ylidene; Ph=phenyl) . There are several methods for its synthesis, including a method that involves heating it with concentrated hydrochloric acid at 100°C for 12 hours .


Molecular Structure Analysis

The 3-Phenoxypropanenitrile molecule contains a total of 20 bonds. There are 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

3-Phenoxypropanenitrile has a melting point of 58-61 °C and a boiling point of 120 °C under 2mmHg . It has a density of 1.052±0.06 g/cm3 . It is slightly soluble in methanol .

Scientific Research Applications

Cross-Coupling Chemistry

  • Application : A study by Wan et al. (2013) in the Journal of the American Chemical Society explored the use of a nitrile template for the meta-C–H arylation and methylation of phenolic derivatives, including 3-phenylpropanoic acid, demonstrating its utility in cross-coupling chemistry (Wan, Dastbaravardeh, Li, & Yu, 2013).

Thermal Gas-Phase Elimination

  • Application : Research by Al-Awadi et al. (2005) in Tetrahedron investigated the pyrolysis of various compounds, including 3-phenoxypropanoic acid and 3-phenoxypropane nitrile. This study highlighted the relevance of these compounds in understanding the kinetics and mechanism of thermal gas-phase elimination (Al-Awadi, Abdallah, Dib, Ibrahim, Al-Awadi, & El-Dusouqui, 2005).

Adsorption Studies

  • Application : Liu et al. (2014) in the Journal of Hazardous Materials examined the adsorption properties of modified montmorillonites, using compounds like 1,3-bis(hexadecyldimethylammonio)-2-hydroxypropane dichloride (BHHP) for the removal of phenol and catechol from aqueous solutions. This research underlines the significance of hydroxy-containing compounds in environmental remediation efforts (Liu, Gao, Gu, Luo, Ye, & Lu, 2014).

Bioplastic Production

  • Application : The production of 3-Hydroxypropanoic acid (3-HP), a derivative of 3-phenoxypropanenitrile, from glycerol by genetically engineered bacteria, has been studied by Jers et al. (2019) in Frontiers in Bioengineering and Biotechnology. This research emphasizes the role of 3-HP as a precursor in the industrial production of chemicals such as acrylic acid and in bioplastic production (Jers, Kalantari, Garg, & Mijakovic, 2019).

Photocatalysis in Material Science

  • Application : Wang and Yoshikawa (2004) in Progress in Crystal Growth and Characterization of Materials discussed the growth of III-nitrides, important in light-emitting diodes and other electronic devices, using molecular beam epitaxy. This process potentially involves compounds like 3-phenoxypropanenitrile in the deposition and formation of these materials (Wang & Yoshikawa, 2004).

Stress Tolerance in Plants

  • Application : Sharma et al. (2019) in Molecules explored the response of the phenylpropanoid pathway in plants under abiotic stress. This pathway, related to compounds like 3-phenoxypropanenitrile, plays a crucial role in plant stress tolerance and is a key area of interest in agricultural and botanical research (Sharma, Shahzad, Rehman, Bhardwaj, Landi, & Zheng, 2019).

Tissue Engineering

  • Application : The use of polyhydroxyalkanoates (PHA), derived from 3-hydroxypropanoic acid, a related compound to 3-phenoxypropanenitrile, in tissue engineering is discussed by Chen and Wu (2005) in Biomaterials. They highlight the potential of PHA in developing medical devices and tissue engineering applications (Chen & Wu, 2005).

Liquid Crystal Behavior

  • Application : Research by Cook (2002) in Chemical Record investigated phthalocyanine derivatives substituted with alkyl groups, including 3-phenoxypropanenitrile derivatives. This research contributes to the understanding of liquid crystal behavior and its applications in electronic devices (Cook, 2002).

Decolorization Studies

  • Application : Santana et al. (2019) in the International Journal of Environmental Research and Public Health analyzed the use of 3-hydroxyanthranilic acid, a related compound to 3-phenoxypropanenitrile, in enhancing dye degradation through Fenton oxidative processes. Such studies are significant in environmental chemistry, particularly in wastewater treatment and pollution control (Santana, Ramos, Velloso, & Aguiar, 2019).

Biochemical Pathways

  • Application : Vidra and Németh (2017) in Periodica Polytechnica Chemical Engineering provided an overview of the production of 3-hydroxypropionic acid, a derivative of 3-phenoxypropanenitrile, detailing the metabolic pathways and recovery methods in microorganisms. This research has implications for the production of chemicals from renewable resources (Vidra & Németh, 2017).

Safety And Hazards

3-Phenoxypropanenitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

3-phenoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAUFLAHUXISCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184639
Record name 3-Phenoxypropiononitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxypropanenitrile

CAS RN

3055-86-5
Record name 3-Phenoxypropanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenoxypropiononitrile
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Record name 3055-86-5
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Record name 3-Phenoxypropiononitrile
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Record name 3-phenoxypropiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
H Jefford, S Schwikkard, T Corson… - Planta Medica, 2022 - thieme-connect.com
… such as Asparagaceae, [3] here, we describe the synthesis of and derivatised (E)-3-benzylidene-4-chromanones and 3-benzylchromanes via cyclisation of 3-phenoxypropanenitrile …
Number of citations: 0 www.thieme-connect.com
JM STEWART, CH CHANG - The Journal of Organic Chemistry, 1956 - ACS Publications
… as catalyst under varying temperature conditions gave low yields of an oily product which could be distilled without decomposition to give pure 2-phenyl-3-phenoxypropanenitrile. …
Number of citations: 12 pubs.acs.org
S Zhang, Z Zhang, J Liu, L Wang - Advanced Functional …, 2016 - Wiley Online Library
… At first, Michael addition of phenol and acrylonitrile afforded 3-phenoxypropanenitrile (1). The p-tosylhydrazone compound 3 was prepared by the Friedel–Crafts acylation and …
Number of citations: 38 onlinelibrary.wiley.com
W Li, H Zhou, Y He, G Zeng, Y Zheng, Y Hu… - Organic …, 2022 - ACS Publications
… No isoindolinones were detected when 2-phenylacetonitrile, 3-phenylpropanenitrile, cyanatobenzene, and 3-phenoxypropanenitrile were used as trials, underscoring the α-oxygen-…
Number of citations: 3 pubs.acs.org
PM Gawade, VN Khose, PM Badani… - The Journal of …, 2018 - ACS Publications
… The cyclization of 3-phenoxypropanenitrile has been carried out using the reported (25) procedure to obtain chroman-4-one, 7. Then 7 was treated with HgCl 2 –Al (aluminum amalgam…
Number of citations: 10 pubs.acs.org
R Dasari, G Thalari, JR Yerrabelly… - Russian Journal of …, 2021 - Springer
… Initially, phenols 7a and 7b reacted with acrylonitrile (8) in the presence of sodium metal under Michael addition condition to produce 3-phenoxypropanenitrile. Acid hydrolysis of the …
Number of citations: 3 link.springer.com
K Kobayashi, S Irisawa, H Akamatsu… - Bulletin of the …, 1999 - journal.csj.jp
… 2-Methoxy-3-phenoxypropanenitrile: Prepared in 96% yield by a treatment of the above-mentioned acetal with cyanotrimethylsilane in the presence of OEt-BF3 under the reaction …
Number of citations: 7 www.journal.csj.jp
H Iida, K Takahashi, Y Akatsu… - Current Microwave …, 2017 - ingentaconnect.com
Background: The introduction of a cyano group has been widely investigated because a cyano group may easily be transformed into both a methylamino moiety and a carboxylic acid …
Number of citations: 2 www.ingentaconnect.com
HF Klein - 2013 - Citeseer
Malaria, a widespread disease caused by the protozoan parasite of the genus Plasmodium, was responsible for an estimated 216 million infections and 655 000 deaths worldwide in …
Number of citations: 4 citeseerx.ist.psu.edu
D Manley - 2014 - research-repository.st-andrews.ac …
Under dry, anaerobic conditions TiO₂ photoredox catalysis has been directed away from oxidative/degradative chemistry. Instead, carboxylic acid photoredox reactions resulted in …

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